molecular formula C10H10F3N3S B3008616 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097883-58-2

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B3008616
CAS No.: 2097883-58-2
M. Wt: 261.27
InChI Key: DQWZQQROVFQZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the [4+2] cycloaddition reaction, which is facilitated by organocatalysis . This method allows for the enantioselective formation of the bicyclic structure under mild conditions. The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its stability and electronic properties are useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can be crucial for selective binding and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a trifluoromethyl group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3S/c11-10(12,13)8-2-9(15-5-14-8)16-3-7-1-6(16)4-17-7/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWZQQROVFQZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.